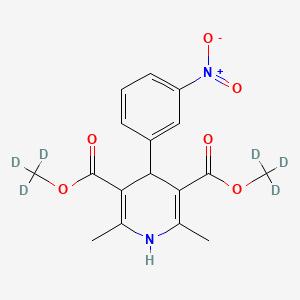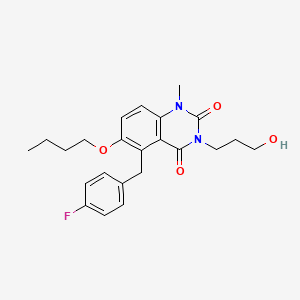
TRPC5 modulator-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRPC5 modulator-1: is a compound that modulates the activity of the transient receptor potential canonical 5 (TRPC5) ion channel. TRPC5 is a non-selective cation channel that is permeable to sodium, potassium, and calcium ions. It is involved in various physiological processes, including neuronal signaling, kidney function, and vascular tone regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TRPC5 modulator-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions: TRPC5 modulator-1 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Applications De Recherche Scientifique
Chemistry: TRPC5 modulator-1 is used as a chemical probe to study the function of TRPC5 channels in various biological systems. It helps in understanding the role of TRPC5 in cellular signaling and ion homeostasis .
Biology: In biological research, this compound is used to investigate the physiological and pathological roles of TRPC5 channels in different tissues, including the brain, kidney, and cardiovascular system .
Medicine: this compound has potential therapeutic applications in treating diseases associated with TRPC5 dysfunction, such as kidney diseases, neurological disorders, and cardiovascular conditions .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel treatments for various diseases .
Mécanisme D'action
TRPC5 modulator-1 exerts its effects by binding to the TRPC5 ion channel and modulating its activity. This modulation can either enhance or inhibit the channel’s function, depending on the specific interaction. The molecular targets and pathways involved include the regulation of calcium influx, which plays a crucial role in various cellular processes .
Comparaison Avec Des Composés Similaires
TRPC4 modulator-1: Modulates the activity of TRPC4 channels, which are closely related to TRPC5.
TRPC1 modulator-1: Affects TRPC1 channels, which can form heteromeric channels with TRPC4 and TRPC5.
Uniqueness: TRPC5 modulator-1 is unique in its high selectivity and potency for TRPC5 channels, making it a valuable tool for studying TRPC5-specific functions and developing targeted therapies .
Propriétés
Formule moléculaire |
C23H27FN2O4 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
6-butoxy-5-[(4-fluorophenyl)methyl]-3-(3-hydroxypropyl)-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C23H27FN2O4/c1-3-4-14-30-20-11-10-19-21(18(20)15-16-6-8-17(24)9-7-16)22(28)26(12-5-13-27)23(29)25(19)2/h6-11,27H,3-5,12-15H2,1-2H3 |
Clé InChI |
FEOHBJSOSGSWDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C2=C(C=C1)N(C(=O)N(C2=O)CCCO)C)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


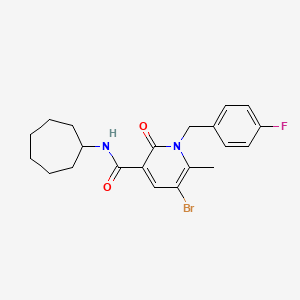
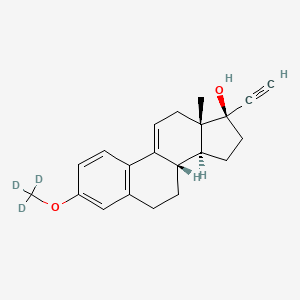
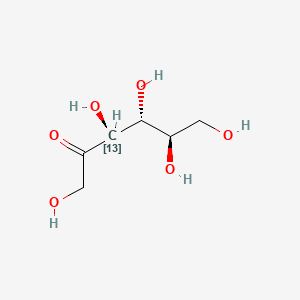
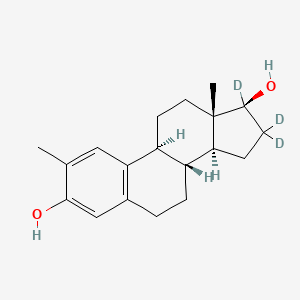
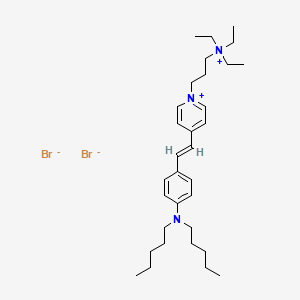




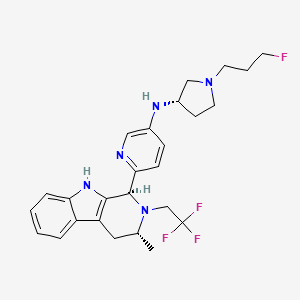
![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)


